molecular formula C9H10N2O5 B2410723 ethyl N-(2-hydroxy-4-nitrophenyl)carbamate CAS No. 38880-75-0

ethyl N-(2-hydroxy-4-nitrophenyl)carbamate

Cat. No. B2410723
CAS RN: 38880-75-0
M. Wt: 226.188
InChI Key: NZEXUOZLXSEWRF-UHFFFAOYSA-N
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Description

Ethyl N-(2-hydroxy-4-nitrophenyl)carbamate, also known as the ethyl ester of carbamic acid, is a compound with the formula C9H10N2O5 . It is also referred to as Carbamic acid, [2-hydroxy-1- (hydroxymethyl)-2- (4-nitrophenyl)ethyl]-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCOC(=O)NC1=C(O)C=C(C=C1)N+=O . The molecular weight of the compound is 226.188 .

Mechanism of Action

While the specific mechanism of action for ethyl N-(2-hydroxy-4-nitrophenyl)carbamate is not provided, carbamates in general are known to inhibit the enzyme acetylcholinesterase . This inhibition is due to the ability of carbamates to inactivate the enzyme, leading to a buildup of the neurotransmitter acetylcholine at nerve synapses or neuromuscular junctions .

Safety and Hazards

Ethyl carbamate, a related compound, is known to be genotoxic and carcinogenic for a number of species . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

Future Directions

Carbamates, including ethyl N-(2-hydroxy-4-nitrophenyl)carbamate, could potentially serve as the base for the discovery of new generation of antimicrobial and antioxidant agents . Their synthesis and characterization continue to be areas of active research .

properties

IUPAC Name

ethyl N-(2-hydroxy-4-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-2-16-9(13)10-7-4-3-6(11(14)15)5-8(7)12/h3-5,12H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEXUOZLXSEWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester (2.15 g) was dispensed in 1,2-dichloroethane (20 mL) and cooled to 0° C. Boron tribromide (2.0 mL) in 1,2-dichloroethane (10 mL) was added dropwise. The reaction mixture was stirred 10 minutes at 0° C. and 30 minutes at room temperature. The mixture was again cooled to 0° C., and water (10 mL) was added carefully. The reaction mixture was neutralised with saturated aqueous sodium bicarbonate and aqueous hydrochloric acid (5M). The resulting mixture was extracted with ethyl acetate (3×100 mL). The combined organic phase was washed with water (2×100 mL) and brine (100 mL), dried over magnesium sulfate, filtered, and evaporated in vacuo to yield the title compound as brownish solid (1.96 g, 97%).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
97%

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